molecular formula C10H16O4 B14054522 2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl 2-methylprop-2-enoate CAS No. 13438-19-2

2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl 2-methylprop-2-enoate

Cat. No.: B14054522
CAS No.: 13438-19-2
M. Wt: 200.23 g/mol
InChI Key: LATQDAJIFIVBJP-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-methyl-, 2-hydroxy-3-(2-propenyloxy)propyl ester is a chemical compound with the molecular formula C10H16O4. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its reactivity and versatility in forming polymers and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-methyl-, 2-hydroxy-3-(2-propenyloxy)propyl ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with 2-hydroxy-3-(2-propenyloxy)propanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of advanced purification techniques such as chromatography and crystallization ensures that the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-methyl-, 2-hydroxy-3-(2-propenyloxy)propyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Radical Initiators: Benzoyl peroxide, azobisisobutyronitrile (AIBN)

    Acids and Bases: Hydrochloric acid, sodium hydroxide

    Solvents: Toluene, ethanol, water

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-methyl-, 2-hydroxy-3-(2-propenyloxy)propyl ester primarily involves its ability to undergo polymerization and form cross-linked networks. The presence of the propenyl groups allows for the formation of covalent bonds with other monomers, leading to the creation of complex polymer structures. These polymers can interact with various molecular targets and pathways, depending on their specific application .

Properties

IUPAC Name

(2-hydroxy-3-prop-2-enoxypropyl) 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-4-5-13-6-9(11)7-14-10(12)8(2)3/h4,9,11H,1-2,5-7H2,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATQDAJIFIVBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(COCC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40497612
Record name 2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40497612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13438-19-2
Record name 2-Hydroxy-3-(2-propen-1-yloxy)propyl 2-methyl-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13438-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40497612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(allyloxy)-2-hydroxypropyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.245.027
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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